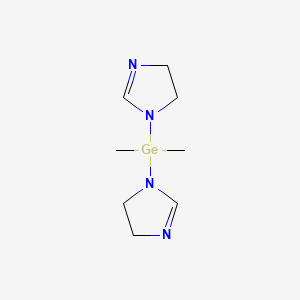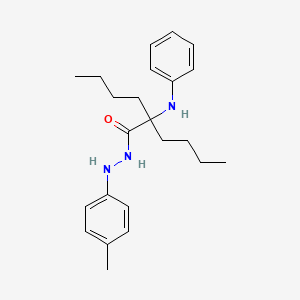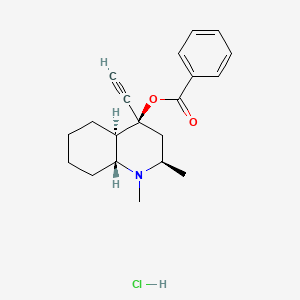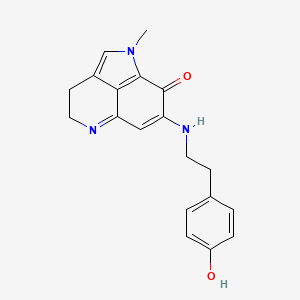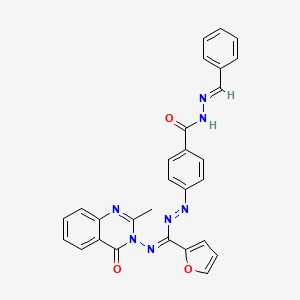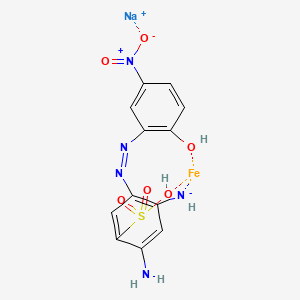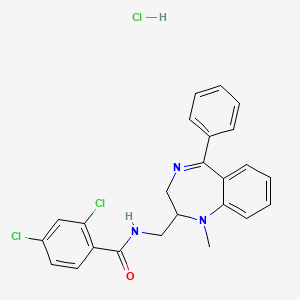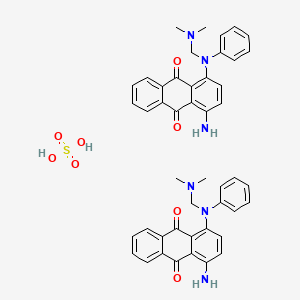
Einecs 281-556-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Einecs 281-556-3 involves the reaction of 1-amino-4-(dimethylamino)methyl-anilino-anthraquinone with sulphuric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired compound. Industrial production methods may vary, but they generally involve large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Analyse Des Réactions Chimiques
Einecs 281-556-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Einecs 281-556-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Einecs 281-556-3 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Einecs 281-556-3 can be compared with other similar compounds, such as:
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone: This compound is similar in structure but does not contain sulphuric acid.
1-amino-4-(dimethylamino)methyl-anilino-anthraquinone compound with hydrochloric acid: This compound contains hydrochloric acid instead of sulphuric acid.
The uniqueness of this compound lies in its specific chemical structure and the presence of sulphuric acid, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
83968-77-8 |
|---|---|
Formule moléculaire |
C46H44N6O8S |
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
1-amino-4-[N-[(dimethylamino)methyl]anilino]anthracene-9,10-dione;sulfuric acid |
InChI |
InChI=1S/2C23H21N3O2.H2O4S/c2*1-25(2)14-26(15-8-4-3-5-9-15)19-13-12-18(24)20-21(19)23(28)17-11-7-6-10-16(17)22(20)27;1-5(2,3)4/h2*3-13H,14,24H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
UUYALKYXMCRWGF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.CN(C)CN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
